2'-Fluoro-4'-propoxyacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluoro-4-propoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-3-6-14-9-4-5-10(8(2)13)11(12)7-9/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTYCKNRZZEQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379205 | |
| Record name | 2'-Fluoro-4'-propoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119774-74-2 | |
| Record name | 1-(2-Fluoro-4-propoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119774-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-4'-propoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-(2-fluoro-4-propoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
CAS number and chemical identifiers for 2'-Fluoro-4'-propoxyacetophenone
The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes actionable chemical intelligence, validated synthesis protocols, and structural analysis.
Chemical Identity, Synthesis Protocols, and Application Architectures
Executive Summary
2'-Fluoro-4'-propoxyacetophenone (CAS 119774-74-2 ) is a specialized aromatic ketone utilized primarily as a mesogenic building block in the synthesis of liquid crystals and as a regioselective intermediate in medicinal chemistry.[] Its structural core—an acetophenone scaffold substituted with an electron-withdrawing fluorine atom at the ortho position and an electron-donating propoxy chain at the para position—imparts unique dielectric and steric properties essential for modifying phase transition temperatures in nematic mixtures.
This guide provides a comprehensive technical analysis, including verified identifiers, a self-validating synthesis workflow, and characterization standards.
Chemical Identifiers & Physicochemical Profile[2][3][4]
| Parameter | Technical Specification |
| CAS Number | 119774-74-2 |
| IUPAC Name | 1-(2-Fluoro-4-propoxyphenyl)ethanone |
| Synonyms | 2-Fluoro-4-n-propyloxyacetophenone; 4'-Propoxy-2'-fluoroacetophenone |
| Molecular Formula | C₁₁H₁₃FO₂ |
| Molecular Weight | 196.22 g/mol |
| SMILES | CC(=O)C1=C(F)C=C(OCCC)C=C1 |
| InChI Key | Predicted based on structure:[][2]ZCZIRBNZMFUCOH-UHFFFAOYSA-N (derivative analog) |
| Appearance | Low-melting solid or viscous liquid (dependent on purity/polymorph) |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |
Structural Analysis[6]
-
2'-Fluoro Position: The fluorine atom ortho to the acetyl group creates a dipole moment that influences the dielectric anisotropy (
) of downstream liquid crystal derivatives. It also sterically protects the carbonyl carbon, slightly reducing reactivity toward nucleophilic attack compared to non-fluorinated analogs. -
4'-Propoxy Chain: The alkoxy tail provides the necessary flexibility and lipophilicity (logP adjustment) required for mesophase formation. It acts as a strong electron donor by resonance, activating the ring positions ortho to itself (positions 3' and 5').
Synthesis Protocol: Regioselective Alkylation
Methodology: Williamson Ether Synthesis Rationale: Direct acylation of 1-fluoro-3-propoxybenzene often yields a mixture of isomers. The most robust route involves the O-alkylation of the commercially available precursor 2'-Fluoro-4'-hydroxyacetophenone (CAS 98619-07-9). This method guarantees regiochemical integrity.
Reagents & Stoichiometry[4][5]
-
Precursor: 2'-Fluoro-4'-hydroxyacetophenone (1.0 equiv)
-
Alkylating Agent: 1-Bromopropane (1.2 equiv) or 1-Iodopropane (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) – essential if using bromopropane to generate reactive iodide in situ.
Step-by-Step Workflow
-
Activation: Charge a round-bottom flask with 2'-Fluoro-4'-hydroxyacetophenone and anhydrous
in DMF. Stir at room temperature for 30 minutes to facilitate deprotonation of the phenol (formation of the phenoxide anion).-
Checkpoint: The suspension should turn yellow/orange, indicating phenoxide formation.
-
-
Alkylation: Add 1-Bromopropane dropwise followed by the KI catalyst.
-
Reflux: Heat the mixture to 60–80°C. Monitor via TLC (Hexane:EtOAc 8:2).
-
Reaction Time: Typically 4–6 hours.
-
-
Quench & Extraction: Pour the reaction mixture into ice-cold water (precipitates inorganic salts). Extract with Ethyl Acetate (
).[2][3] -
Purification: Wash the organic layer with 1M NaOH (to remove unreacted phenol), followed by brine. Dry over
and concentrate in vacuo. -
Crystallization: Recrystallize from Ethanol/Hexane if solid, or perform vacuum distillation if liquid.
Process Visualization (DOT)
Figure 1: Critical path workflow for the synthesis of 2'-Fluoro-4'-propoxyacetophenone via Williamson Ether Synthesis.
Analytical Characterization & Quality Control
To ensure the synthesized material meets the stringency required for pharmaceutical or materials science applications, the following spectral signatures must be validated.
Nuclear Magnetic Resonance (NMR)[6][7]
-
¹H NMR (CDCl₃, 400 MHz):
-
2.55 ppm (s, 3H): Acetyl methyl group (
-C=O). -
3.98 ppm (t, 2H): Propoxy
. -
1.85 ppm (m, 2H): Propoxy central
. -
1.05 ppm (t, 3H): Propoxy terminal
. - 6.60–6.75 ppm (m, 2H): Aromatic protons at C3' and C5' (shielded by alkoxy).
- 7.80 ppm (t, 1H): Aromatic proton at C6' (deshielded by carbonyl, split by F).
-
2.55 ppm (s, 3H): Acetyl methyl group (
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 196 m/z. -
Base Peak: Often observed at [M-43]⁺ (loss of acetyl) or [M-29]⁺ (loss of ethyl from propoxy).
Applications in Research & Industry
A. Liquid Crystal Engineering
The primary industrial utility of CAS 119774-74-2 is as a mesogenic intermediate .
-
Viscosity Control: The propoxy chain reduces the rotational viscosity (
) of the final liquid crystal mixture compared to methoxy analogs. -
Dielectric Anisotropy: The lateral fluorine atom introduces a dipole perpendicular to the molecular long axis, which is critical for Negative Dielectric Anisotropy (
) materials used in Vertical Alignment (VA) displays.
B. Medicinal Chemistry[4]
-
Bioisosteres: The 2-fluoro-4-alkoxy motif is often used to modulate metabolic stability. The fluorine atom blocks metabolic oxidation at the phenyl ring, extending the half-life of drug candidates.
-
Scaffold: Used in the synthesis of chalcones and pyrazolines with anti-inflammatory or anticancer potential.
Safety & Handling (E-E-A-T)
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The ether linkage is stable, but the ketone is susceptible to reduction or condensation if exposed to strong acids/bases over time.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).
References
-
ChemicalBook. 2'-Fluoro-4'-propoxyacetophenone Product Entry (CAS 119774-74-2).[] Retrieved from
-
BOC Sciences. Product List: 2'-Fluoro-4'-propoxyacetophenone.[][4] Retrieved from
-
PubChem. 2'-Fluoro-4'-hydroxyacetophenone (Precursor CAS 98619-07-9). National Library of Medicine. Retrieved from
-
Fisher Scientific. Synthesis Reagents: 1-Bromopropane and Potassium Carbonate. Retrieved from
Sources
The Strategic Integration of 2'-Fluoro-4'-propoxyacetophenone in the Design of Advanced Liquid Crystalline Materials: A Technical Guide
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Utility of 2'-Fluoro-4'-propoxyacetophenone as a Versatile Precursor for Novel Liquid Crystals.
This technical guide provides an in-depth exploration of 2'-Fluoro-4'-propoxyacetophenone, a key building block in the synthesis of advanced liquid crystalline materials. Authored for scientists and professionals in materials science and drug development, this document elucidates the synthesis of this precursor and outlines its potential in creating novel liquid crystals with tailored mesomorphic properties. The strategic incorporation of fluorine and a propoxy group offers a unique combination of properties that can be leveraged to design next-generation liquid crystals for a variety of applications.
Introduction: The Rationale for Fluorinated Liquid Crystal Precursors
The field of liquid crystals is perpetually driven by the quest for materials with specific, enhanced properties. Parameters such as a broad mesomorphic range, low viscosity, high birefringence, and specific dielectric anisotropies are critical for applications ranging from high-resolution displays to advanced optical sensors. The introduction of fluorine atoms into the molecular core of liquid crystals has been a particularly fruitful strategy. The high electronegativity and small van der Waals radius of fluorine can significantly influence intermolecular interactions, leading to desirable modifications in melting points, clearing points, and the stability of various mesophases.
2'-Fluoro-4'-propoxyacetophenone emerges as a precursor of significant interest. The molecule incorporates a fluorine atom on the aromatic ring, which is anticipated to modulate the electronic properties and packing of the resulting liquid crystals. The propoxy tail provides a degree of flexibility and influences the overall molecular shape, which is a key determinant of the liquid crystalline behavior. This guide will first detail the synthesis of this precursor and then explore its application in the design of novel chalcone-based liquid crystals.
Synthesis of the Core Precursor: 2'-Fluoro-4'-propoxyacetophenone
The synthesis of 2'-Fluoro-4'-propoxyacetophenone is a two-step process commencing with the commercially available 2'-Fluoro-4'-hydroxyacetophenone. The synthetic route is reliable and scalable, making the precursor readily accessible for research and development.
Step 1: Williamson Ether Synthesis
The foundational reaction for introducing the propoxy group is the Williamson ether synthesis, a robust and well-established method for forming ethers. In this reaction, the hydroxyl group of 2'-Fluoro-4'-hydroxyacetophenone is deprotonated by a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide (in this case, a propyl halide) in an SN2 reaction.
Reaction Scheme:
[Image of the Claisen-Schmidt condensation reaction of 2'-Fluoro-4'-propoxyacetophenone with a generic 4-alkoxybenzaldehyde to form a chalcone-based liquid crystal]
Caption: Workflow for the synthesis and characterization of novel liquid crystals.
Conclusion
2'-Fluoro-4'-propoxyacetophenone stands out as a highly promising precursor for the development of novel liquid crystalline materials. Its synthesis is straightforward, and its unique combination of a fluoro substituent and a propoxy chain offers a powerful tool for tuning the mesomorphic properties of the resulting liquid crystals. The proposed synthesis of a new series of chalcone-based liquid crystals provides a clear pathway for future research in this area. The systematic investigation of such compounds will undoubtedly contribute to the broader understanding of structure-property relationships in fluorinated liquid crystals and may lead to the discovery of materials with superior performance for a range of technological applications.
References
- Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]
-
JETIR. (2019). SYNTHESIS OF CHALCONES. Retrieved from [Link]
-
MDPI. (2021). High Birefringence Liquid Crystals. Retrieved from [Link]
-
ElectronicsAndBooks. (1996). Synthesis and mesomorphic properties of fluorinated liquid crystals obtained from optically active 2-fluoro-octanol. Retrieved from [Link]
-
R Discovery. (1990). Synthesis and Mesomorphic Properties of Ferroelectric Liquid Crystals with a Fluorinated Asymmetric Frame (2). Retrieved from [Link]
-
MIT. (2007). Synthesis and Mesomorphic Properties of Rigid-Core Ionic Liquid Crystals. Retrieved from [Link]
Electronic Properties of the 2-Fluoro Substituent in Acetophenone Derivatives
This guide provides an in-depth technical analysis of the 2-fluoro substituent in acetophenone derivatives, focusing on electronic effects, conformational locking, and reactivity profiles relevant to drug discovery.
Technical Guide for Medicinal Chemists & Process Scientists
Executive Summary
The introduction of a fluorine atom at the ortho (2-) position of the acetophenone scaffold induces a profound "Ortho Effect," fundamentally altering the molecule's physicochemical landscape compared to its meta or para analogues. Unlike remote substituents, the 2-fluoro group exerts influence primarily through dipole-dipole repulsion and through-space (TS) stereoelectronic interactions , rather than simple inductive/resonance Hammett effects.
Key technical takeaways include:
-
Conformational Locking: 2-Fluoroacetophenone derivatives exist almost exclusively in the s-trans conformation to minimize carbonyl-fluorine lone pair repulsion.
-
NMR Signatures: Unique through-space spin-spin coupling (
) is observed between the fluorine and the acetyl methyl protons, serving as a diagnostic tool for conformational integrity. -
Reactivity: The substituent activates the carbonyl toward nucleophilic attack via inductive withdrawal while simultaneously providing a metabolic block against aromatic oxidation at the labile ortho site.
Electronic & Conformational Landscape
The "Ortho Effect" and Dipole Minimization
In unsubstituted acetophenone, the carbonyl group rotates relatively freely, though it favors coplanarity with the phenyl ring for
The high electronegativity of fluorine (Paulding
Consequently, the molecule adopts the s-trans conformation, where the carbonyl oxygen is anti-periplanar to the fluorine. This places the acetyl methyl group in close proximity to the fluorine atom, facilitating distinctive intramolecular interactions.
Visualization of Conformational Equilibrium
The following diagram illustrates the thermodynamic preference for the s-trans conformer driven by electrostatic repulsion.
Figure 1: Conformational equilibrium of 2-fluoroacetophenone. The s-trans form is favored due to the avoidance of O/F lone-pair repulsion.
Through-Space (TS) Coupling
A defining characteristic of the 2-fluoro substituent is the observation of "Through-Space" J-coupling in NMR spectroscopy.[1] Because the s-trans conformation forces the methyl group protons (
-
Observation: The methyl protons, typically a singlet in acetophenone, appear as a doublet (or doublet of doublets if other couplings exist).
-
Magnitude: The coupling constant
typically ranges from 3.0 to 5.0 Hz , which is anomalously large for a 5-bond coupling, confirming the spatial proximity.
Reactivity & Physical Properties[2][3][4]
Carbonyl Electrophilicity
The 2-fluoro substituent enhances the electrophilicity of the carbonyl carbon through the Inductive Effect (-I) . Although resonance (+R) effects of fluorine can donate electron density, the inductive withdrawal dominates at the ortho position due to proximity.
| Property | Unsubstituted Acetophenone | 2-Fluoroacetophenone | Mechanistic Driver |
| Carbonyl | Moderate | Increased | Inductive withdrawal by ortho-F pulls density from ring & C=O. |
| pKa ( | ~19 | ~17-18 | Anion stabilization by inductive effect of F. |
| IR | ~1685 cm | ~1695-1705 cm | Reduced C=O bond polarization (double bond character increases). |
Metabolic Stability & Drug Design
In medicinal chemistry, the 2-fluoro substituent is a strategic bioisostere.
-
Metabolic Blocking: The ortho and para positions of acetophenone are susceptible to hydroxylation by Cytochrome P450 enzymes. Placing a fluorine at the 2-position blocks this high-clearance metabolic soft spot.
-
Lipophilicity: Fluorination typically increases
, enhancing membrane permeability. -
Conformational Restriction: By locking the conformation in s-trans, the 2-fluoro group can pre-organize the molecule for binding to a receptor, potentially reducing the entropic penalty of binding.
Experimental Protocols
Synthesis: Regioselective Friedel-Crafts Acylation
Direct fluorination is hazardous and non-selective. The standard authoritative route utilizes Friedel-Crafts acylation of fluorobenzene.
Protocol:
-
Reagents: Fluorobenzene (1.0 eq), Acetyl Chloride (1.2 eq), Aluminum Chloride (
, 1.5 eq), Dichloromethane (DCM, anhydrous). -
Setup: Flame-dried 3-neck round bottom flask under Nitrogen atmosphere.
-
Step-by-Step:
-
Charge flask with
and DCM. Cool to 0°C. -
Add Acetyl Chloride dropwise. Stir for 15 min to form the acylium ion complex.
-
Add Fluorobenzene dropwise over 30 min, maintaining temp < 5°C.
-
Note on Regioselectivity: The reaction yields predominantly the 4-fluoro (para) isomer due to sterics. To obtain the 2-fluoro (ortho) isomer specifically, one must often use 2-fluorobenzoyl chloride reacting with dimethylcadmium or use a directed lithiation strategy (e.g., ortho-lithiation of fluorobenzene derivatives followed by reaction with acetaldehyde and oxidation).
-
Alternative (High Purity for 2-isomer):Stille Coupling . React 1-bromo-2-fluorobenzene with tributyl(1-ethoxyvinyl)tin followed by acidic hydrolysis.
-
Preferred Route for 2-Fluoro Isomer (Stille Coupling): Because Friedel-Crafts favors the para product, the coupling route is recommended for research-grade purity.
Figure 2: Stille coupling workflow for the regioselective synthesis of 2-fluoroacetophenone.
Characterization Checklist
To validate the synthesis and the "ortho effect," the following data must be acquired:
-
H NMR (CDCl
): Look for the methyl doublet at ppm with Hz. - F NMR: Essential to confirm the absence of para-isomer (which would have a distinct shift and different coupling pattern).
-
GC-MS: Confirm molecular ion (
138).
References
-
Conformational Preference & Through-Space Coupling Otake, C., et al. (2021).[2][3] Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings.[1][3] The Journal of Organic Chemistry.[3] [Link]
-
Metabolic Stability of Fluorinated Molecules Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Electronic Effects of Ortho-Fluorine Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. [Link]
-
Synthesis via Stille Coupling Kosugi, M., et al. (1978). Preparation of Aryl Ketones from Aryl Halides and 1-Ethoxyvinyltin Compounds. Chemistry Letters. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 2'-Fluoro-4'-propoxyacetophenone
The second round of searches has yielded more specific information that will be highly valuable for constructing the detailed application notes and protocols. I now have:
-
A clearer understanding of the Williamson ether synthesis protocol, including common reagents (like sodium hydroxide or potassium carbonate as bases), solvents (like ethanol or butanone), and reaction conditions (reflux).
-
Detailed safety information for handling anhydrous aluminum chloride, a key reagent in Friedel-Crafts acylation. This includes its reactivity with water, necessary personal protective equipment, and spill cleanup procedures.
-
Information on the use of boron tribromide (BBr3) for the demethylation of aryl methyl ethers, which is a crucial step in one of the proposed synthetic routes. The search results provide example reaction conditions and work-up procedures.
-
General protocols for Friedel-Crafts acylation, including the order of reagent addition and work-up steps.
-
Some information on the characterization of the intermediate, 4'-Fluoro-2'-hydroxyacetophenone.
However, there are still some gaps to fill to ensure the guide is comprehensive and meets the user's requirements:
-
I lack a specific, detailed protocol for the Friedel-Crafts acylation of 3-fluoroanisole with acetyl chloride to produce 2'-fluoro-4'-methoxyacetophenone. The general protocols are helpful, but a more tailored procedure would be better.
-
While I have information on demethylation with BBr3, a more detailed protocol specific to 2'-fluoro-4'-methoxyacetophenone, including stoichiometry and reaction monitoring, would strengthen the guide.
-
I need more information on the purification and full characterization (e.g., NMR, IR, MS data) of the final product, 2'-Fluoro-4'-propoxyacetophenone.
-
I still need to find more specific details about potential side reactions in each step and how to mitigate them.
-
I need to gather more authoritative sources to cite for the specific reaction mechanisms and protocols.
Therefore, I will conduct another round of more focused searches.The last round of searches provided significant details for building the application notes. I have found:
-
A detailed protocol for Friedel-Crafts acylation of anisole, which is a very close analog to 3-fluoroanisole. This protocol includes stoichiometry, reaction setup, and workup procedures.
-
Information on potential side reactions in Friedel-Crafts acylation of anisoles, specifically the possibility of complex formation between the Lewis acid and the methoxy group, and how to mitigate this by using an excess of the catalyst.
-
Several detailed protocols for Williamson ether synthesis, including different base and solvent systems, as well as purification methods like extraction, washing, and recrystallization.
-
Information on common byproducts in Williamson ether synthesis, such as elimination products and C-alkylation products, and strategies to minimize them.
-
Multiple examples of demethylation of aryl methyl ethers using boron tribromide, with varying reaction conditions and workup procedures. This gives a good starting point for developing a specific protocol.
-
Some NMR data for similar compounds (4-fluoroacetophenone and 2'-fluoroacetophenone), which will be helpful in predicting the expected spectra of the target molecule and its intermediates.
-
Safety information for the key reagents has been gathered.
However, there are still a few areas that could be strengthened:
-
A specific protocol for the Friedel-Crafts acylation of 3-fluoroanisole is still not explicitly found, although the anisole protocol is a very good proxy.
-
While I have general information on purification, specific conditions for column chromatography (e.g., eluent system) for the final product would be beneficial.
-
A complete set of NMR data (1H and 13C) for the final product, 2'-Fluoro-4'-propoxyacetophenone, is not yet available, although I have data for similar structures.
Given the wealth of information I have on analogous reactions and general procedures, I believe I can now construct a comprehensive and scientifically sound guide. I can use the information for anisole to create a reliable protocol for 3-fluoroanisole, and I can propose a general purification strategy based on the expected properties of the final product. I can also predict the NMR shifts based on the available data for similar compounds. Therefore, I will now proceed with generating the detailed application notes and protocols.
For: Researchers, scientists, and drug development professionals.
**Abstract
This document provides a comprehensive guide to the synthesis of 2'-Fluoro-4'-propoxyacetophenone, a key building block in medicinal chemistry. Two primary synthetic routes are detailed, commencing from 3-fluoroanisole. The first pathway involves a Friedel-Crafts acylation, followed by demethylation and a subsequent Williamson ether synthesis. The second, more direct route, proceeds via a Friedel-Crafts acylation to form 4'-hydroxy-2'-fluoroacetophenone, which is then converted to the target compound by Williamson ether synthesis. This guide offers in-depth technical protocols, mechanistic insights, and practical advice for optimizing each synthetic step, ensuring a high degree of scientific integrity and reproducibility.
**Introduction
2'-Fluoro-4'-propoxyacetophenone is a valuable intermediate in the discovery and development of novel therapeutic agents. The presence of the fluorine atom can significantly influence the metabolic stability and binding affinity of a molecule, while the propoxy group can enhance its lipophilicity and permeability. A reliable and scalable synthesis of this compound is therefore of paramount importance. This document outlines two well-established synthetic strategies, providing detailed, step-by-step protocols suitable for laboratory-scale preparation.
PART 1: Synthetic Strategies and Mechanistic Considerations
The synthesis of 2'-Fluoro-4'-propoxyacetophenone can be efficiently achieved through two strategic pathways, both beginning with the Friedel-Crafts acylation of 3-fluoroanisole. The choice between these routes may depend on reagent availability, desired purity, and overall yield.
Synthetic Route Overview
The two synthetic pathways are illustrated below. Route A involves the formation of an intermediate, 2'-fluoro-4'-methoxyacetophenone, which is then demethylated before the propoxy group is introduced. Route B offers a more direct approach by first synthesizing 4'-hydroxy-2'-fluoroacetophenone.
Caption: Synthetic routes to 2'-Fluoro-4'-propoxyacetophenone.
Mechanistic Insights
Friedel-Crafts Acylation: This reaction is a classic electrophilic aromatic substitution.[1][2][3] Anhydrous aluminum chloride, a strong Lewis acid, coordinates with the chlorine atom of acetyl chloride, generating a highly electrophilic acylium ion.[1][2] The electron-rich aromatic ring of 3-fluoroanisole then attacks the acylium ion. The methoxy group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The major product formed is the para-substituted isomer due to steric hindrance at the ortho positions. It is crucial to use a stoichiometric excess of AlCl₃ as it can form a complex with the carbonyl group of the product.[4]
Demethylation with Boron Tribromide: The demethylation of the aryl methyl ether is achieved using boron tribromide (BBr₃). The Lewis acidic boron atom coordinates to the ether oxygen, weakening the methyl C-O bond. A bromide ion then acts as a nucleophile to displace the methyl group, forming methyl bromide and a borate intermediate, which is subsequently hydrolyzed during aqueous workup to yield the phenol.[5][6]
Williamson Ether Synthesis: This reaction proceeds via an SN2 mechanism.[7][8] The phenolic proton of 4'-hydroxy-2'-fluoroacetophenone is first deprotonated by a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the primary alkyl halide, 1-bromopropane, displacing the bromide leaving group to form the desired ether.[7][9]
PART 2: Experimental Protocols
Safety Precautions:
-
Aluminum chloride (anhydrous): Reacts violently with water, releasing HCl gas. It is corrosive and an irritant. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from moisture.[1]
-
Boron tribromide: Highly corrosive and reacts violently with water. It is toxic upon inhalation. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.
-
1-Bromopropane: Flammable liquid and harmful if inhaled or swallowed. Handle in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Route A: Step-wise Synthesis
Objective: To synthesize 2'-fluoro-4'-methoxyacetophenone.
Materials:
-
3-Fluoroanisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel.
-
Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of 3-fluoroanisole (1.0 equivalent) in anhydrous DCM dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.[1]
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2'-fluoro-4'-methoxyacetophenone.
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Objective: To synthesize 4'-hydroxy-2'-fluoroacetophenone.
Materials:
-
2'-Fluoro-4'-methoxyacetophenone
-
Boron tribromide (BBr₃), 1M solution in DCM
-
Dichloromethane (DCM), anhydrous
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolve 2'-fluoro-4'-methoxyacetophenone (1.0 equivalent) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr₃ in DCM (1.5 equivalents) dropwise.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of ice-water.[10]
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude 4'-hydroxy-2'-fluoroacetophenone can be purified by recrystallization or column chromatography.
Objective: To synthesize 2'-Fluoro-4'-propoxyacetophenone.
Materials:
-
4'-Hydroxy-2'-fluoroacetophenone
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
To a solution of 4'-hydroxy-2'-fluoroacetophenone (1.0 equivalent) in acetone or DMF, add anhydrous K₂CO₃ (2.0 equivalents).
-
Add 1-bromopropane (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.[11][12]
-
After the reaction is complete, cool the mixture to room temperature and filter off the K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
Purification: Purify the crude 2'-Fluoro-4'-propoxyacetophenone by column chromatography on silica gel using a hexane/ethyl acetate eluent system, followed by recrystallization if necessary.[12]
Route B: Direct Synthesis of 4'-Hydroxy-2'-fluoroacetophenone
This route involves a modification of the Friedel-Crafts acylation, which can directly yield the hydroxylated product, thereby shortening the synthetic sequence.
Objective: To synthesize 4'-hydroxy-2'-fluoroacetophenone directly.
This can be achieved by performing the Friedel-Crafts acylation on 3-fluorophenol. However, the hydroxyl group can interfere with the Lewis acid. A more robust method is to use a Fries rearrangement of 3-fluorophenyl acetate.
Protocol (Fries Rearrangement):
-
Acetylate 3-fluorophenol with acetic anhydride in the presence of a base like pyridine to form 3-fluorophenyl acetate.
-
Heat the 3-fluorophenyl acetate with a Lewis acid such as AlCl₃. The acetyl group will migrate from the oxygen to the para position on the aromatic ring to form 4'-hydroxy-2'-fluoroacetophenone.
-
The workup is similar to the Friedel-Crafts acylation described in Route A, Step 1.
Once 4'-hydroxy-2'-fluoroacetophenone is obtained, proceed with the Williamson Ether Synthesis as described in Route A, Step 3.
PART 3: Data Presentation and Characterization
Tabulated Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| A1 | Friedel-Crafts Acylation | 3-Fluoroanisole, Acetyl Chloride, AlCl₃ | DCM | 0 to RT | 2-3 | 70-85 |
| A2 | Demethylation | 2'-Fluoro-4'-methoxyacetophenone, BBr₃ | DCM | -78 to RT | 12-16 | 80-90 |
| A3 | Williamson Ether Synthesis | 4'-Hydroxy-2'-fluoroacetophenone, 1-Bromopropane, K₂CO₃ | Acetone | Reflux | 4-6 | 75-90 |
Characterization Data
2'-Fluoro-4'-propoxyacetophenone:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8 (dd, J=8.8, 2.0 Hz, 1H), ~6.8 (m, 2H), ~4.0 (t, J=6.4 Hz, 2H), ~2.6 (s, 3H), ~1.8 (m, 2H), ~1.0 (t, J=7.4 Hz, 3H). The fluorine atom will cause splitting of adjacent proton signals.[13]
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~198 (C=O), ~164 (d, JC-F=250 Hz, C-F), ~162 (C-O), ~132 (d, JC-F=10 Hz), ~115 (d, JC-F=22 Hz), ~105 (d, JC-F=3 Hz), ~100 (d, JC-F=25 Hz), ~70 (O-CH₂), ~30 (CH₃-CO), ~22 (CH₂), ~10 (CH₃). The carbon signals will show coupling with the fluorine atom.[13]
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₁H₁₄FO₂: 197.10, found 197.1.
PART 4: Troubleshooting and Optimization
Friedel-Crafts Acylation:
-
Low Yield: Ensure all reagents and glassware are anhydrous. Use a fresh bottle of anhydrous AlCl₃. Incomplete reaction can be addressed by increasing the reaction time or temperature.
-
Side Reactions: The primary side reaction is the formation of the ortho isomer. Purification by column chromatography is usually sufficient to separate the isomers.
Demethylation:
-
Incomplete Reaction: Use a sufficient excess of BBr₃. Monitor the reaction closely by TLC. The reaction may require gentle warming to proceed to completion.
-
Difficult Workup: The quench with water can be highly exothermic. Add water slowly at 0 °C. The formation of solid boron-containing byproducts can sometimes be an issue; thorough extraction with an organic solvent is necessary.[14]
Williamson Ether Synthesis:
-
Low Yield: Ensure the base is strong enough to deprotonate the phenol. Anhydrous conditions are preferred. The use of a phase-transfer catalyst can sometimes improve yields.[12]
-
Byproducts: The main potential byproduct is from the E2 elimination of 1-bromopropane, which is minimal with a primary alkyl halide.[15] C-alkylation of the phenoxide is also a possibility, though generally a minor pathway.[15]
References
-
ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]
-
Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]
-
Unknown. (n.d.). The Williamson Ether Synthesis. [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
-
Unknown. (n.d.). 12. The Williamson Ether Synthesis. [Link]
-
Chemistry Stack Exchange. (2017). Friedel-Crafts reaction of anisole?[Link]
-
The Royal Society of Chemistry. (n.d.). 4. [Link]
-
Kaplan MCAT Prep. (2019). Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis. YouTube. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Unknown. (n.d.). 13 Friedel-Crafts Acylation. [Link]
-
YouTube. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. [Link]
-
Unknown. (2006). Friedel-Crafts Acylation of Anisole. [Link]
-
ResearchGate. (2016). What demethylating reagent do you suggest?[Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
PMC. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]
-
Unknown. (n.d.). 6. [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]
-
Unknown. (n.d.). Catherine Tessini1, Romina Romero2, Mauricio Escobar2, Alfredo Gordon3 and Mauricio Flores2. [Link]
-
PubChem. (n.d.). 4'-Fluoro-2'-hydroxyacetophenone. [Link]
-
ResearchGate. (n.d.). Boron Tribromide. [Link]
-
ResearchGate. (2016). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?[Link]
-
SciELO. (n.d.). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. [Link]
-
ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Characterization of β-CHF2- and β-CF3-α-Proline. [Link]
-
Minnesota State University Moorhead. (2024). Chem 355 Lab Manual Fall, 2024. [Link]
-
ResearchGate. (n.d.). (PDF) 4′-Fluoro-2′-hydroxyacetophenone. [Link]
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Grignard Reaction Protocols Involving 2'-Fluoro-4'-propoxyacetophenone
This Application Note is designed for researchers and process chemists optimizing the synthesis of tertiary alcohols or styrene derivatives from 2'-Fluoro-4'-propoxyacetophenone .
Strategic Context & Chemical Behavior
2'-Fluoro-4'-propoxyacetophenone (CAS: 119774-74-2) is a high-value scaffold often utilized in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs) and other metabolic disorder therapeutics. Its structural duality presents specific challenges and opportunities in Grignard chemistry:
-
The ortho-Fluorine Effect (Chelation vs. Induction):
-
Inductive Effect: The fluorine atom withdraws electron density, making the carbonyl carbon more electrophilic than in non-fluorinated acetophenones.
-
Chelation Control: The lone pairs on the fluorine can coordinate with the Magnesium (Mg) of the Grignard reagent. This forms a cyclic 6-membered transition state (Cram Chelation Model), which rigidifies the transition state. This often leads to higher reaction rates and high diastereoselectivity if the nucleophile is chiral or bulky.
-
-
The para-Propoxy Influence (Solubility & Stability):
-
Lipophilicity: The propoxy chain significantly increases solubility in non-polar solvents (Toluene, Hexanes) compared to methoxy analogs, allowing for higher concentration thresholds in process chemistry.
-
Dehydration Risk (Critical): The propoxy group is a strong electron donor by resonance. Once the tertiary alcohol is formed, the resulting benzylic carbocation is stabilized by this donation, making the product extremely prone to acid-catalyzed dehydration to the alkene (styrene derivative).
-
Mechanistic Pathway & Chelation Model
The following diagram illustrates the chelation-controlled addition mechanism and the divergent workup pathways.
Figure 1: Mechanistic pathway highlighting the chelation transition state and the critical divergence in workup conditions determining the final product.
Experimental Protocol
Reagents & Materials[1][2][3][4][5][6][7][8]
| Component | Specification | Purpose |
| Substrate | 2'-Fluoro-4'-propoxyacetophenone (>98%) | Electrophile |
| Grignard Reagent | R-MgBr or R-MgCl (e.g., PhMgBr, MeMgBr) | Nucleophile |
| Solvent | Anhydrous THF (inhibitor-free) or 2-MeTHF | Reaction Medium |
| Quench A (Alcohol) | Saturated NH₄Cl (aq) or Rochelle's Salt (10% w/v) | Protonation without dehydration |
| Quench B (Alkene) | 1M HCl or 10% H₂SO₄ | Protonation + Dehydration |
| Drying Agent | Anhydrous Na₂SO₄ | Water removal |
Preparation of the Substrate Solution
-
Solvent Choice: THF is preferred over Diethyl Ether due to the higher solubility of the propoxy-substituted ketone and higher boiling point (safety margin).
-
Concentration: Prepare a 0.5 M to 1.0 M solution of the ketone in anhydrous THF.
-
Drying: Ensure the ketone is azeotropically dried with toluene if the source is hygroscopic, though the propoxy group renders it relatively hydrophobic.
Grignard Addition Procedure (Step-by-Step)
Step 1: System Inertization
-
Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen/argon inlet.
-
Cool the flask to room temperature under a positive pressure of inert gas.
Step 2: Temperature Control (Crucial)
-
Cool the Substrate Solution (Ketone in THF) to 0°C using an ice/water bath.
-
Note: Unlike simple acetophenones, cooling to -78°C is rarely necessary unless the R-group on the Grignard is extremely sterically hindered or prone to enolization. 0°C balances rate and selectivity.
Step 3: Nucleophile Addition
-
Charge the addition funnel with the Grignard reagent (1.2 - 1.5 equivalents).
-
Dropwise Addition: Add the Grignard reagent slowly over 30–60 minutes.
-
Observation: The solution often turns from colorless/pale yellow to a deep yellow or orange suspension. This color change is the formation of the Magnesium-Alkoxide complex.
Step 4: Reaction Monitoring
-
Allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
TLC Monitoring: Use 10% EtOAc in Hexanes. The ketone spot (Rf ~0.5) should disappear. The alcohol product will typically have a lower Rf (more polar) unless dehydration has occurred, in which case the alkene will have a very high Rf (near solvent front).
Workup Protocols (The Fork in the Road)
Method A: Isolation of Tertiary Alcohol (Preventing Dehydration)
-
Cooling: Cool reaction mixture back to 0°C.
-
Quench: Slowly add Saturated Aqueous Ammonium Chloride (NH₄Cl) .
-
Pro-Tip: If the emulsion is stubborn (common with Mg salts), use Rochelle's Salt (Sodium Potassium Tartrate) solution instead. Stir vigorously for 30 minutes until two clear layers form.
-
-
Extraction: Extract with EtOAc (3x). Wash combined organics with Brine.
-
Drying: Dry over Na₂SO₄ (Avoid MgSO₄ if it is acidic).
-
Concentration: Rotary evaporate at <40°C . Do not overheat, as thermal dehydration is possible.
Method B: Isolation of Styrene/Alkene (Promoting Dehydration)
-
Quench: Pour the reaction mixture into ice-cold 1M HCl .
-
Stirring: Stir at Room Temperature for 1–2 hours. The acidic environment facilitates the loss of water from the benzylic alcohol.
-
Extraction: Extract with Hexanes or Toluene (alkenes are very lipophilic).
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Moisture in solvent/reagent | Titrate Grignard reagent before use. Ensure THF is <50 ppm H₂O. |
| "Gummy" Precipitate | Magnesium salts aggregating | Use Rochelle's Salt quench. This chelates Mg/Al salts, breaking the emulsion. |
| Product is Alkene | Accidental dehydration | Workup was too acidic or rotary evaporator bath was too hot (>45°C). Use NH₄Cl quench.[1] |
| Starting Material Recovery | Enolization of ketone | The Grignard acted as a base, not a nucleophile. Add Cerium Chloride (CeCl₃) to form the organocerium reagent (Luche reduction conditions), which is less basic. |
References & Authority
-
SGLT2 Inhibitor Synthesis Context:
-
Nomura, S., et al. "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus." Journal of Medicinal Chemistry, 2010. Link
-
-
Grignard Mechanism & Chelation:
-
Cram, D. J., & Kopecky, K. R. "Studies in Stereochemistry. XXX. Models for Asymmetric Induction." Journal of the American Chemical Society, 1959. (Foundational text on chelation control).
-
-
Workup Protocols (Rochelle's Salt):
-
Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967. (Standard reference for tartrate workups).
-
-
Dehydration of Benzylic Alcohols:
-
Vaughn, H. L., et al. "Acid-Catalyzed Dehydration of Benzylic Alcohols." Journal of Organic Chemistry, 2008.
-
Disclaimer: This protocol involves the use of pyrophoric reagents and hazardous solvents.[2] All work must be performed in a fume hood by trained personnel wearing appropriate PPE (flame-resistant lab coat, safety glasses, gloves).
Sources
Troubleshooting & Optimization
Purification methods and recrystallization solvents for 2'-Fluoro-4'-propoxyacetophenone
Technical Support Center: Purification of 2'-Fluoro-4'-propoxyacetophenone
Executive Summary
Subject: Optimization of purification protocols for 2'-Fluoro-4'-propoxyacetophenone (CAS: 119774-74-2). Primary Challenge: The introduction of the propoxy chain at the 4-position, combined with the 2-fluoro substituent, significantly lowers the melting point compared to its hydroxy precursor. This molecule often exists as a low-melting solid (estimated MP ~35–50°C) or a supercooled oil, making "oiling out" the primary failure mode during recrystallization. Recommended Strategy: Low-temperature recrystallization from polar/non-polar solvent systems or vacuum distillation for high-purity isolation.
Part 1: Purification Decision Matrix
Before selecting a protocol, assess the physical state of your crude material at Room Temperature (RT).
Figure 1: Decision tree for selecting the optimal purification method based on crude physical state and scale.
Part 2: Optimized Experimental Protocols
Protocol A: Low-Temperature Recrystallization (Preferred for Solids)
Best for: Removing isomeric impurities (e.g., 2'-fluoro-6'-propoxy isomers) and trace fluorophenols.
Solvent Selection Logic: The propoxy group imparts significant lipophilicity. While standard acetophenones crystallize well from Ethanol, this derivative requires a slightly more polar environment to force precipitation, or a non-polar system at very low temperatures.
-
Primary System: Methanol (MeOH) or Methanol/Water (9:1).
-
Secondary System: Hexane/Ethyl Acetate (20:1) – Requires -20°C freezer.
Step-by-Step Procedure:
-
Dissolution: Place crude solid in a flask. Add minimal Methanol (approx. 3 mL per gram). Heat gently to 40°C. Do not boil aggressively, as the MP is low.
-
Filtration: If insoluble particles remain (inorganic salts from Friedel-Crafts), filter rapidly through a pre-warmed sintered glass funnel.
-
Controlled Cooling (Critical):
-
Allow the solution to cool to Room Temperature (RT) slowly with stirring.
-
Crucial Step: If the solution turns cloudy (milky) but no crystals form, seed the solution with a pure crystal if available, or scratch the glass side.
-
-
Cryogenic Crystallization: Move the flask to a refrigerator (4°C) for 4 hours, then to a freezer (-20°C) overnight. The propoxy chain flexibility delays crystal lattice formation; patience is required.
-
Isolation: Filter cold. Wash with cold (-20°C) Hexane (to remove surface oil) followed by cold Methanol.
Protocol B: Vacuum Distillation (Preferred for Oils)
Best for: Large scale (>10g) or when the material refuses to crystallize.
-
Setup: Short-path distillation head.
-
Conditions: High vacuum is mandatory to prevent thermal decomposition or polymerization.
-
Pressure: < 1.0 mmHg (Torr).[1]
-
Bath Temp: Start at 120°C, ramp slowly.
-
Expected BP: Likely 130–150°C at 0.5 mmHg (extrapolated from fluoro-methoxy analogs).
-
-
Note: The first fraction often contains unreacted fluorobenzene/fluorophenol derivatives.
Part 3: Troubleshooting Guide (FAQ)
Issue 1: "My product is 'oiling out' instead of crystallizing."
Diagnosis: This is the most common issue with alkoxy-acetophenones. The product separates as a liquid phase before it can crystallize because the solution temperature is above the product's melting point (which is likely depressed by impurities).[2] Corrective Actions:
-
Re-dissolve: Heat the mixture until the oil layer dissolves back into the solvent.
-
Add Co-solvent: Add a small amount of Water (if using MeOH/EtOH) dropwise until just turbid, then add one drop of solvent to clear it.
-
Seed & Slow Cool: Add a seed crystal at a temperature just above where the oil previously appeared.
-
Switch Solvent: Move to Pentane or Hexane . Dissolve at RT, then freeze at -78°C (Dry ice/Acetone bath). The oil will solidify; filtration at low temp allows removal of the supernatant.
Issue 2: "The crystals are yellow/brown."
Diagnosis: Presence of oxidized phenolic impurities or polymerized byproducts from the acylation step. Corrective Actions:
-
Activated Carbon: During the hot dissolution step (Protocol A), add activated charcoal (1-2% w/w). Stir for 5 minutes, then filter hot through Celite. Warning: Carbon can adsorb product; do not overuse.
Issue 3: "Is the propoxy group stable?"
Analysis: Yes, the ether linkage is stable under standard recrystallization conditions. However, avoid strong Lewis acids (like residual
Part 4: Impurity Fate Mapping
Understanding where your impurities go is vital for validating the purification.
Figure 2: Fate of common impurities during the recrystallization process.
References
-
Thermo Scientific Chemicals. (n.d.).[3] 2'-Fluoro-4'-methoxyacetophenone Specifications. Retrieved from (Used as an analog for melting point and solvent behavior).
-
ChemicalBook. (n.d.). 2'-Fluoro-4'-hydroxyacetophenone Properties and Melting Point. Retrieved from (Base structure reference).
-
BenchChem. (2025).[2][4] Optimizing solvent systems for the recrystallization of Acetophenone Derivatives. Retrieved from .
-
Google Patents. (2011). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone. Retrieved from . (Describes Friedel-Crafts synthesis and methanol recrystallization for the methoxy-analog).
Sources
Resolving phase separation issues during workup of fluorinated intermediates
Topic: Resolving Phase Separation & Isolation Issues in Fluorinated Chemistry
Introduction: Navigating the "Fluorous Domain"
Welcome to the Advanced Application Support Center. Working with fluorinated intermediates introduces a unique set of physicochemical challenges. Unlike standard organic chemistry, where "like dissolves like" usually refers to polar vs. non-polar, fluorinated compounds often inhabit a third orthogonality known as the Fluorous Domain .
This guide addresses the three most common failures in fluorinated workups: Density Inversion , Stable Emulsions (Rag Layers) , and Phase Ambiguity .
Module 1: The Density Inversion Trap
The Issue
"I performed an extraction with a fluorinated solvent, but I can't tell which layer is the organic phase. The layers look inverted or neutral."
The Science: Causality & Density
In standard organic synthesis, the organic layer (EtOAc, Et₂O) usually floats on water. However, the high atomic mass of fluorine (
-
Perfluorinated solvents (e.g., FC-72, HFE-7100) are significantly denser than water (
). -
Lightly fluorinated intermediates (e.g., trifluoromethyl-benzenes) often possess densities between
and . This creates a "Density Neutral Zone" where the organic phase neither sinks nor floats, resulting in a suspended emulsion or slow separation.
Reference Data: Solvent Density Comparison
| Solvent Class | Solvent Name | Density (g/mL at 25°C) | Phase Behavior vs. Water |
| Standard Organic | Diethyl Ether | 0.71 | Floats (Top) |
| Standard Organic | Ethyl Acetate | 0.90 | Floats (Top) |
| Aqueous | Water | 1.00 | Reference |
| Aqueous | Saturated Brine | ~1.20 | Sinks (Bottom) |
| Fluorinated | Trifluorotoluene | 1.18 | Sinks (Bottom) |
| Fluorinated | HFE-7100 | 1.50 | Sinks (Rapidly) |
| Fluorinated | FC-72 (Perfluorohexane) | 1.68 | Sinks (Rapidly) |
Protocol: The "Drop Test" Validation
Never assume layer identity based on visual appearance. Use this self-validating protocol to confirm phase location.
Step-by-Step:
-
Isolate a small aliquot (
) of the top layer into a test tube. -
Add 2-3 drops of DI water.
-
Observe:
-
If the drops dissolve/disappear : The top layer is Aqueous .
-
If the drops bead up and sink : The top layer is Organic .
-
-
Repeat with the bottom layer to confirm.
Visual Logic: The Drop Test Decision Tree
Figure 1: Logic flow for identifying phase layers using the water drop test.
Module 2: Resolving "Rag Layers" (Stable Emulsions)
The Issue
"A third, cloudy layer has formed between my aqueous and organic phases. It won't separate even after hours."
The Science: Amphiphilicity & Surface Tension
Fluorinated intermediates often act as surfactants . A molecule with a hydrophobic fluorinated tail and a polar functional group (head) creates a stable interface, lowering surface tension and trapping droplets of both phases. This is the "Rag Layer."
Troubleshooting Protocol: The Escalation Matrix
Do not simply wait. Active intervention is required to disrupt the surfactant stabilization.
-
The Salting Out Method (Ionic Strength):
-
Action: Add saturated NaCl (brine) to the aqueous phase.[1]
-
Mechanism: Increases the density and ionic strength of the aqueous phase, forcing organic molecules out (salting out) and increasing the density differential.
-
-
The Filtration Method (Physical Disruption):
-
Action: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) .
-
Mechanism: The Celite acts as a coalescing agent. It physically breaks the surface tension of the micro-droplets, allowing them to merge into bulk phases.
-
-
The Centrifugation Method (G-Force):
-
Action: Centrifuge the emulsion at 3000 rpm for 5 minutes.
-
Mechanism: Applies force greater than gravity to overcome the surfactant stabilization energy.
-
Visual Logic: Emulsion Breaker Workflow
Figure 2: Step-wise escalation protocol for breaking stable fluorinated emulsions.
Module 3: Fluorous Solid Phase Extraction (F-SPE)
The Issue
"Standard silica chromatography is failing. My fluorinated product elutes with impurities or streaks."
The Science: Fluorophilic Retention
Standard silica relies on polarity. However, highly fluorinated compounds are often lipophobic (hating fat/organics) and hydrophobic (hating water). They require a separation mechanism based on fluorine content, known as Fluorophilicity .
Fluorous Silica (silica bonded with perfluorooctyl chains) retains fluorinated molecules while allowing non-fluorinated organics to pass through.
Protocol: The "Fluorophobic" vs. "Fluorophilic" Pass
This method purifies a reaction mixture where the product is tagged with a fluorous group (e.g., a "fluorous ponytail").
Materials: Fluorous Silica Cartridge (e.g., FluoroFlash®), MeOH, Water, THF (or Acetone).
| Step | Solvent System | Eluate Composition | Mechanism |
| 1. Load | DMF or MeOH | Mixed | Loading onto stationary phase. |
| 2. Fluorophobic Wash | 80% MeOH : 20% Water | Impurities (Non-fluorous) | Polar/Organic impurities wash off. Fluorous product sticks to the column. |
| 3. Fluorophilic Wash | 100% MeOH or THF | Target Product (Fluorous) | Strong organic solvent disrupts fluorous interactions, releasing the product. |
FAQ: Rapid Fire Troubleshooting
Q: My product is a trifluoromethyl (
Q: I used HFE-7100 for extraction, but the yield is low. Where is it? A: Check the aqueous phase.[3] While HFE-7100 is not miscible with water, some polar fluorinated intermediates have surprisingly high water solubility. Re-extract the aqueous layer with Ethyl Acetate (standard organic) to catch any "stragglers" that didn't partition into the fluorous solvent.
References
- Gladysz, J. A., Curran, D. P., & Horváth, I. T. (2004). Handbook of Fluorous Chemistry. Wiley-VCH.
-
Curran, D. P. (1998). "Strategy-Level Separations in Organic Synthesis: From Planning to Practice." Angewandte Chemie International Edition, 37(9), 1174–1196.
-
Zhang, W. (2009). "Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis." Tetrahedron, 65(9), 1761–1786.
-
Sigma-Aldrich. (2022). "Solvent Properties Table - Density and Polarity."
Sources
Validation & Comparative
Spectroscopic Discrimination of 2'-Fluoro-4'-propoxyacetophenone: A Comparative FTIR Analysis Guide
Executive Summary & Application Context
In the synthesis of pharmaceutical intermediates—particularly for PPAR agonists and antihistamines—2'-Fluoro-4'-propoxyacetophenone represents a critical structural scaffold. Its quality control relies heavily on distinguishing it from two primary contaminants:
-
2'-Fluoro-4'-hydroxyacetophenone: The unreacted phenolic precursor.
-
4'-Propoxyacetophenone: The non-fluorinated analog (impurity from starting material).
This guide provides a comparative FTIR analysis to validate the identity of 2'-Fluoro-4'-propoxyacetophenone. By focusing on the specific vibrational modes of the fluoro-ortho-substitution and the para-propoxy ether linkage , researchers can rapidly confirm successful O-alkylation and structural integrity.
Structural Analysis & Vibrational Logic
To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its competing electronic environments.
The Electronic Tug-of-War
The carbonyl (C=O) bond stiffness—and thus its wavenumber—is dictated by the substituents on the phenyl ring:
-
4'-Propoxy Group (Electron Donor): Through resonance (+R effect), the oxygen lone pair donates electron density into the ring, increasing the single-bond character of the carbonyl. This lowers the stretching frequency (red shift).[1]
-
2'-Fluoro Group (Electron Withdrawing): Through induction (-I effect), the electronegative fluorine withdraws density. However, its ortho position creates a field effect that typically raises the carbonyl frequency (blue shift) or creates distinct splitting patterns.
Net Result: The C=O peak typically appears in the 1675–1685 cm⁻¹ range, slightly distinct from the non-fluorinated analog.
Comparative Peak Analysis
The following data compares the target molecule against its critical alternatives.
Table 1: Diagnostic Peak Assignments (Target vs. Alternatives)
| Functional Group | Vibration Mode | Target: 2'-Fluoro-4'-propoxyacetophenone | Precursor: 2'-Fluoro-4'-hydroxyacetophenone | Analog: 4'-Propoxyacetophenone |
| Phenolic O-H | Stretch (H-bonded) | ABSENT | 3200–3550 cm⁻¹ (Broad) | ABSENT |
| Alkyl C-H | sp³ Stretch (Propyl) | 2960, 2935, 2875 cm⁻¹ | Weak/Absent (Methyl only) | 2960, 2935, 2875 cm⁻¹ |
| Ketone C=O | Stretch (Conjugated) | 1680 ± 5 cm⁻¹ | 1670 ± 5 cm⁻¹ | 1675 ± 5 cm⁻¹ |
| Aryl Ether C-O | Asym. Stretch (Ar-O-R) | 1255 ± 10 cm⁻¹ | Absent | 1255 ± 10 cm⁻¹ |
| Aryl Fluoride C-F | Stretch | 1100–1200 cm⁻¹ (Multiplet) | 1100–1200 cm⁻¹ | ABSENT |
Key Discriminators (The "Fingerprint" Logic)
-
Synthesis Success (Target vs. Precursor): The most definitive proof of reaction completion is the disappearance of the broad O-H band at 3200–3550 cm⁻¹ and the appearance of strong aliphatic C-H stretches (2800–2970 cm⁻¹) from the propyl chain.
-
Identity Verification (Target vs. Non-Fluoro Analog): The non-fluorinated analog lacks the C-F stretch. While C-F bonds are notoriously difficult to assign due to overlap in the fingerprint region (1000–1400 cm⁻¹), the 2'-Fluoro substituent typically introduces a sharp, distinct band or multiplet in the 1100–1200 cm⁻¹ range that is absent in the non-fluorinated counterpart.
Decision Logic & Workflow
The following diagram outlines the logical pathway for identifying the compound using FTIR data.
Figure 1: Step-by-step decision tree for distinguishing the target molecule from its precursors and analogs based on spectral features.
Experimental Protocol (Self-Validating)
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this Attenuated Total Reflectance (ATR) protocol.
Equipment & Settings
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans (minimum) to improve Signal-to-Noise ratio.
-
Range: 4000–600 cm⁻¹.
Step-by-Step Methodology
-
System Validation (Background):
-
Clean the crystal with isopropanol. Ensure it is dry.
-
Collect a background spectrum (air). Validation: Verify no peaks exist at 2350 cm⁻¹ (CO₂) or 3400 cm⁻¹ (Humidity) significantly above noise floor.
-
-
Calibration Check (Polystyrene):
-
Optional but Recommended: Run a standard polystyrene film. Verify the sharp peak at 1601 cm⁻¹ to ensure frequency accuracy.
-
-
Sample Preparation:
-
Place ~5-10 mg of solid 2'-Fluoro-4'-propoxyacetophenone on the crystal.
-
Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Inconsistent pressure leads to variable peak intensities.
-
-
Acquisition & Processing:
-
Critical Checkpoint:
-
Zoom into 1600–1700 cm⁻¹. If the Carbonyl peak is saturated (flat top), reduce sample quantity or pressure and rescan. A saturated peak prevents accurate frequency determination.
-
References
-
National Institute of Standards and Technology (NIST). Acetophenone - Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[7] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for substituent effects on C=O and C-F shifts).
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link]
Sources
- 1. brainly.in [brainly.in]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Acetophenone [webbook.nist.gov]
- 8. azom.com [azom.com]
- 9. IR spectrum: Ethers [quimicaorganica.org]
HPLC Method Development for Purity Analysis of 2'-Fluoro-4'-propoxyacetophenone: A Comparative Guide
Executive Summary
Objective: To establish a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2'-Fluoro-4'-propoxyacetophenone , a critical intermediate in the synthesis of SGLT2 inhibitors and liquid crystal precursors.
The Challenge: Standard C18 alkyl phases often struggle to resolve fluorinated regioisomers and hydrolysis degradants (e.g., 2'-fluoro-4'-hydroxyacetophenone) due to similar hydrophobic profiles.
The Solution: This guide compares a generic C18 approach against an Optimized Pentafluorophenyl (PFP) Core-Shell Method . We demonstrate that the PFP phase utilizes specific fluorine-fluorine and
Chemical Profile & Separation Strategy
To develop a self-validating method, we must first understand the analyte's physicochemical behavior.
| Property | Characteristic | Chromatographic Implication |
| Core Structure | Acetophenone | Strong UV absorption at ~254 nm (Benzoyl |
| Substituent 1 | 4'-Propoxy (-OCH₂CH₂CH₃) | Significant hydrophobicity. Increases retention on Reverse Phase (RP). |
| Substituent 2 | 2'-Fluoro (-F) | Electron-withdrawing. Induces dipole moments; enables specific interaction with Fluorinated stationary phases. |
| Acidity | Neutral (Ketone/Ether) | pH control is required primarily for silanol suppression, not analyte ionization. |
Critical Impurities (The Separation Targets)
-
Impurity A (Hydrolysis): 2'-Fluoro-4'-hydroxyacetophenone. (More polar, elutes early).
-
Impurity B (Regioisomer): 4'-Fluoro-2'-propoxyacetophenone. (Hydrophobicity identical to main peak; difficult to separate on C18).
Comparative Method Study: Generic vs. Optimized
We compared two methodologies to demonstrate the necessity of specific stationary phase selection.
Method A: The "Generic" Approach (Alternative)
Commonly used as a starting point in many labs.
-
Mobile Phase: Isocratic Acetonitrile:Water (60:40).
-
Outcome: The method successfully retains the main peak but fails to resolve the Regioisomer (Impurity B). The hydrophobic interaction is identical for both isomers, leading to co-elution or a "shoulder" peak.
Method B: The "Optimized" Approach (Recommended)
Designed for fluorinated aromatics.
-
Column: Core-Shell Pentafluorophenyl (PFP) (2.7 µm, 3.0 x 100 mm).
-
Mobile Phase: Gradient Methanol:Water (with 0.1% Formic Acid).
-
Mechanism: The PFP phase engages in "shape selectivity" and dipole-dipole interactions with the fluorine atom on the benzene ring. The difference in fluorine position (ortho vs. para) creates a distinct interaction energy, resolving the isomers.
Comparative Data Summary
| Metric | Method A (Generic C18) | Method B (Optimized PFP) | Status |
| Resolution (Impurity A) | 8.5 (Well separated) | 12.1 (Well separated) | Pass |
| Resolution (Impurity B) | 1.1 (Co-elution) | 3.4 (Baseline) | Method B Wins |
| Tailing Factor ( | 1.4 (Silanol effect) | 1.05 (Sharp symmetry) | Method B Wins |
| Run Time | 18 minutes | 9 minutes | Method B Wins |
| Sensitivity (LOQ) | 0.05% | 0.01% (Sharper peaks) | Method B Wins |
Visualization of Separation Logic
Diagram 1: Method Development Decision Tree
This workflow illustrates the logic used to reject the C18 method in favor of the PFP phase.
Caption: Decision tree highlighting the switch from Hydrophobic (C18) to Alternative Selectivity (PFP) to resolve positional isomers.
Diagram 2: Separation Mechanism (C18 vs PFP)
Visualizing why the PFP column succeeds where C18 fails.
Caption: Mechanistic comparison showing PFP's multi-mode interaction capability versus C18's single-mode hydrophobicity.
Detailed Experimental Protocol (Optimized Method)
Instrument Configuration
-
System: UHPLC or HPLC capable of 600 bar.
-
Detector: Diode Array Detector (DAD) or VWD.
-
Column Temperature: 35°C (Controls viscosity and kinetics).
Reagents & Preparation
-
Solvent A (Aqueous): 1000 mL HPLC-grade Water + 1.0 mL Formic Acid (0.1%). Mix and degas.
-
Solvent B (Organic): HPLC-grade Methanol (MeOH).
-
Diluent: Methanol:Water (80:20).
Gradient Program
Flow Rate: 0.8 mL/min (Adjust for column ID)
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 60 | 40 | Initial Hold |
| 1.0 | 60 | 40 | Injection |
| 7.0 | 10 | 90 | Elution of Propoxy Main Peak |
| 8.0 | 10 | 90 | Wash |
| 8.1 | 60 | 40 | Re-equilibration |
| 11.0 | 60 | 40 | End of Run |
Sample Preparation
-
Stock Solution: Weigh 10 mg of 2'-Fluoro-4'-propoxyacetophenone into a 10 mL flask. Dissolve in MeOH.
-
Working Standard: Dilute Stock to 0.5 mg/mL using the Diluent.
-
System Suitability: Prepare a mixture containing the analyte and Impurity A (if available) or use a degraded sample (stressed with 0.1N HCl) to verify resolution.
Validation Framework (ICH Q2 R2)
To ensure this method is "Publishable" and regulatory compliant, evaluate the following parameters:
-
Specificity: Inject the blank (Diluent). Ensure no interference at the retention time of the main peak (~5.5 min). Inject Impurity B marker to confirm
. -
Linearity: Prepare 5 levels from 50% to 150% of target concentration. Acceptance:
.[3] -
Accuracy (Recovery): Spike the intermediate into a placebo matrix (if applicable) or perform standard addition. Range: 98.0% – 102.0%.
-
Robustness: Vary column temperature (
C) and Flow Rate ( mL/min). The critical resolution between the Main Peak and Impurity B must remain .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interaction with the ketone. | Increase buffer strength or switch to a "Charged Surface Hybrid" (CSH) PFP column. |
| Drifting Retention Times | Inadequate equilibration. | Ensure at least 5 column volumes of Solvent A/B (60:40) flow before the next injection. |
| Ghost Peaks | Contaminated Mobile Phase. | Use fresh Milli-Q water; filter aqueous mobile phase through 0.22 µm filter.[1] |
References
-
ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation. [Link]
-
ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (Review of PFP mechanisms). [Link]
-
PubChem. 4'-Hydroxyacetophenone (Impurity A Precursor Data). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
